molecular formula C17H24O6 B12302279 (8,9-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate

(8,9-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate

Cat. No.: B12302279
M. Wt: 324.4 g/mol
InChI Key: TVXMVPIXPQJTJQ-UHFFFAOYSA-N
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Description

Chamissonolide, with the molecular formula C17H24O6 , is a natural product isolated from the plant Chamissoa purpurea. It is a sesquiterpene lactone, a class of organic compounds known for their diverse biological activities. Chamissonolide has been shown to possess anti-inflammatory properties and is a secondary metabolite of its source plant .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chamissonolide can be synthesized through various organic synthesis routes. The synthetic process typically involves the formation of the sesquiterpene lactone core structure, followed by the introduction of functional groups such as hydroxyl and acetoxy groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of chamissonolide involves the extraction and purification from Chamissoa purpurea. The process includes harvesting the plant material, followed by solvent extraction, chromatography, and crystallization to obtain pure chamissonolide. The quality of the compound can be assessed using high-performance liquid chromatography (HPLC) standards .

Chemical Reactions Analysis

Types of Reactions

Chamissonolide undergoes various chemical reactions, including:

    Oxidation: Chamissonolide can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the lactone ring or other functional groups.

    Substitution: Functional groups in chamissonolide can be substituted with other groups to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of chamissonolide, each with potentially different biological activities and properties.

Scientific Research Applications

Chamissonolide has a wide range of scientific research applications:

Mechanism of Action

Chamissonolide exerts its effects through various molecular targets and pathways. It inhibits the activation of the transcription factor NF-kappaB, a key player in inflammation. This inhibition reduces the expression of pro-inflammatory cytokines and enzymes, thereby exerting its anti-inflammatory effects. Additionally, chamissonolide interacts with cysteine residues in proteins, influencing cytotoxicity and cellular protective mechanisms.

Comparison with Similar Compounds

Chamissonolide is similar to other sesquiterpene lactones such as helenalin and parthenolide. it is unique in its specific molecular structure and the presence of functional groups that contribute to its distinct biological activities. Similar compounds include:

Properties

Molecular Formula

C17H24O6

Molecular Weight

324.4 g/mol

IUPAC Name

(8,9-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate

InChI

InChI=1S/C17H24O6/c1-7-5-10-13(8(2)16(21)23-10)15(20)17(4)12(19)6-11(14(7)17)22-9(3)18/h7,10-15,19-20H,2,5-6H2,1,3-4H3

InChI Key

TVXMVPIXPQJTJQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(C(C3(C1C(CC3O)OC(=O)C)C)O)C(=C)C(=O)O2

Origin of Product

United States

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